Product packaging for 10,16-Docosadienoic acid, 11,19,21-trihydroxy-4,6,8,12,14,18,20-heptamethyl-22-[(2S,2'R,5S,5'S)-octahydro-5'-[(1R)-1-hydroxyethyl]-2,5'-dimethyl[2,2'-bifuran]-5-yl]-9-oxo-, calcium salt (1:1), (4R,6S,8S,10Z,12R,14R,16E,18R,19R,20S,21S)-(Cat. No.:CAS No. 56092-82-1)

10,16-Docosadienoic acid, 11,19,21-trihydroxy-4,6,8,12,14,18,20-heptamethyl-22-[(2S,2'R,5S,5'S)-octahydro-5'-[(1R)-1-hydroxyethyl]-2,5'-dimethyl[2,2'-bifuran]-5-yl]-9-oxo-, calcium salt (1:1), (4R,6S,8S,10Z,12R,14R,16E,18R,19R,20S,21S)-

Cat. No.: B031396
CAS No.: 56092-82-1
M. Wt: 749.1 g/mol
InChI Key: MERVBOMMKAULKQ-WYGBAUISSA-N
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Description

Ionomycin calcium salt is a highly selective, carboxylic acid ionophore widely utilized in biochemical and immunological research for its ability to raise intracellular calcium (Ca2+) levels with high efficiency and specificity. Its primary mechanism of action involves facilitating the transport of calcium ions across biological membranes, bypassing traditional signaling pathways to directly activate calcium-dependent processes. This property makes it an indispensable tool for stimulating a wide range of cellular responses, most notably the activation of T-lymphocytes and other immune cells. In research, it is extensively used in conjunction with phorbol esters (e.g., PMA) to achieve robust T-cell activation, proliferation, and cytokine production, serving as a critical component in T-cell functional assays and the expansion of T-cells for immunotherapy studies. Furthermore, its application extends to the study of calcium signaling in apoptosis, exocytosis, gene transcription, and fertilization. Compared to other ionophores like A23187, Ionomycin offers advantages including a higher specificity for calcium over magnesium ions and a more consistent and reproducible response. This product is supplied as a ready-to-use calcium salt, ensuring optimal solubility and performance in cell culture and buffer systems.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C41H72CaO9 B031396 10,16-Docosadienoic acid, 11,19,21-trihydroxy-4,6,8,12,14,18,20-heptamethyl-22-[(2S,2'R,5S,5'S)-octahydro-5'-[(1R)-1-hydroxyethyl]-2,5'-dimethyl[2,2'-bifuran]-5-yl]-9-oxo-, calcium salt (1:1), (4R,6S,8S,10Z,12R,14R,16E,18R,19R,20S,21S)- CAS No. 56092-82-1

Properties

CAS No.

56092-82-1

Molecular Formula

C41H72CaO9

Molecular Weight

749.1 g/mol

IUPAC Name

calcium (4R,6S,8S,10Z,12R,14R,16E,18R,19R,20S,21S)-19,21-dihydroxy-22-[(2S,5S)-5-[(2R,5S)-5-[(1R)-1-hydroxyethyl]-5-methyloxolan-2-yl]-5-methyloxolan-2-yl]-4,6,8,12,14,18,20-heptamethyl-11-oxido-9-oxodocosa-10,16-dienoate

InChI

InChI=1S/C41H72O9.Ca/c1-25(21-29(5)34(43)24-35(44)30(6)22-27(3)20-26(2)14-15-38(46)47)12-11-13-28(4)39(48)31(7)36(45)23-33-16-18-41(10,49-33)37-17-19-40(9,50-37)32(8)42;/h11,13,24-33,36-37,39,42-43,45,48H,12,14-23H2,1-10H3,(H,46,47);/b13-11+,34-24-;/t25-,26-,27+,28-,29-,30+,31+,32-,33+,36+,37-,39-,40+,41+;/m1./s1

InChI Key

MERVBOMMKAULKQ-WYGBAUISSA-N

Isomeric SMILES

C[C@H](CCC(=O)O)C[C@H](C)C[C@H](C)C(=O)/C=C(/[C@H](C)C[C@H](C)C/C=C/[C@@H](C)[C@H]([C@@H](C)[C@H](C[C@@H]1CC[C@@](O1)(C)[C@H]2CC[C@@](O2)(C)[C@@H](C)O)O)O)\O.[Ca]

Canonical SMILES

CC(CCC(=O)O)CC(C)CC(C)C(=O)C=C(C(C)CC(C)CC=CC(C)C(C(C)C(CC1CCC(O1)(C)C2CCC(O2)(C)C(C)O)O)O)O.[Ca]

Appearance

White to pale yellow crystalline solid.

Pictograms

Irritant

Synonyms

Calcium Ionomycin;  (4R,6S,8S,10Z,12R,14R,16E,18R,19R,20S,21S)-11,19,21-Trihydroxy-4,6,8,12,14,18,20-heptamethyl-22-[(2S,2’R,5S,5’S)-octahydro-5’-[(1R)-1-hydroxyethyl]-2,5’-dimethyl[2,2’-bifuran]-5-yl]-9-oxo-10,16-Docosadienoic Acid Calcium Salt; 

Origin of Product

United States

Ionomycin Calcium Salt in Cellular Signal Transduction Pathways

Activation of Calcium-Dependent Enzymes and Signaling Molecules

Ionomycin-induced elevation of intracellular Ca²⁺ is a primary trigger for the activation of numerous enzymes and signaling molecules that are dependent on calcium for their activity. This initiates a cascade of events that influences everything from gene expression to cytoskeletal rearrangement.

Calmodulin-Dependent Kinases and Phosphatases

Upon entering the cytoplasm, calcium ions bind to the ubiquitous calcium-binding protein, calmodulin (CaM). The Ca²⁺/CaM complex then activates a family of serine/threonine kinases known as Ca²⁺/calmodulin-dependent protein kinases (CaMKs), as well as the Ca²⁺/calmodulin-dependent phosphatase, calcineurin (also known as PP2B). nih.govnih.gov

Calmodulin-Dependent Kinases (CaMKs): CaMKIV, a key member of this family, is activated through a multi-step process involving binding to Ca²⁺/CaM and subsequent phosphorylation by an upstream kinase, CaMKK. nih.gov This activation is critical for mediating Ca²⁺-induced gene expression. nih.gov Studies have demonstrated that at micromolar concentrations, ionomycin (B1663694) can activate Ca²⁺/Calmodulin-dependent kinases to stimulate gene expression. cellsignal.comcellsignal.comcellsignal.com Research using the CaM kinase inhibitor KN-62 showed that it blocked the autophosphorylation of CaM kinase II and inhibited Ca²⁺-dependent transcription of several immediate-early genes in PC12 cells stimulated with a calcium ionophore. researchgate.net

Calmodulin-Dependent Phosphatases (Calcineurin): Calcineurin is the only phosphatase directly regulated by a Ca²⁺/calmodulin complex. nih.gov Its activation by the ionomycin-induced calcium influx is a critical step in many signaling pathways, most notably in the activation of T-lymphocytes. doccheck.com Weak synaptic stimulation may preferentially activate calcineurin, as it is activated at lower Ca²⁺/calmodulin concentrations than CaMKII. nih.gov

Protein Kinase C (PKC) Activation and Phosphoinositide Hydrolysis

In concert with its role in activating CaM-dependent pathways, ionomycin also stimulates the activation of Protein Kinase C (PKC), a family of kinases involved in controlling the function of other proteins through phosphorylation. This activation is often linked to the hydrolysis of phosphoinositides. In human T cells, treatment with ionomycin triggers the breakdown of phosphoinositides, leading to the accumulation of by-products like inositol (B14025) phosphates and phosphatidic acid. researchgate.netnih.gov This process, coupled with the increase in intracellular Ca²⁺, leads to the activation of PKC. cellsignal.comresearchgate.netnih.gov The activation of PKC is a necessary component for the full cellular response to ionomycin in certain contexts, such as arachidonic acid release in human platelets. nih.gov Research has shown that a rise in calcium alone is not sufficient and requires the concurrent activation of both PKC and protein tyrosine phosphorylation for a complete response. nih.gov

Mitogen-Activated Protein Kinases (MAPK) Activation (e.g., p38, p42/44)

The Mitogen-Activated Protein Kinase (MAPK) pathways are crucial signaling cascades that convert extracellular stimuli into a wide range of cellular responses. Ionomycin has been shown to activate specific MAPK members, namely p38 and p42/44 (also known as Erk1/2).

In human polymorphonuclear neutrophils (PMNs), ionomycin causes a rapid increase in cytosolic Ca²⁺, which leads to the activation of both p38 and p42/44 MAP kinases. nih.govresearchgate.net The activation of these kinases is dependent on the source of the calcium increase. The activation of p38 MAP kinase by ionomycin was found to be dependent on the release of calcium from intracellular stores, while the activation of p42/44 MAP kinase required the influx of extracellular calcium. nih.govresearchgate.net

Table 1: Effect of Ionomycin on MAPK Activation in Human Neutrophils

MAPK PathwayIonomycin Concentration for ActivationCalcium Source DependenceDownstream Substrate Phosphorylation
p38 MAPK Priming: 20-200 nM; Activation: 2 µMCytosolic Ca²⁺ ReleaseActivating transcription factor-2 (ATF-2)
p42/44 MAPK 0.2-2 µMExtracellular Ca²⁺ InfluxElk-1

Data synthesized from studies on human polymorphonuclear neutrophils. nih.gov

The use of specific inhibitors has confirmed the role of these pathways in downstream cellular events. For instance, the p38 MAPK inhibitor SB-203580 significantly reduced ionomycin-induced oxidase activation in PMNs, whereas the inhibitor of the p42/44 pathway (PD-98059) had no effect, indicating the primary role of the p38 pathway in this specific response. nih.gov

Rho-associated Kinase (ROCK) Activity

Rho-associated kinase (ROCK) is a serine-threonine kinase that plays a significant role in regulating the actin cytoskeleton, cell polarity, and motility. nih.govwikipedia.org Recent findings indicate that ROCK activity is calcium-dependent. In mouse fibroblasts, increasing intracellular calcium with ionomycin treatment resulted in an increase in the activity of both the small GTPase RhoA and its downstream effector, ROCK. biorxiv.org Conversely, decreasing intracellular calcium led to a decrease in ROCK activity. biorxiv.org

Further investigation into the mechanism revealed that this calcium-dependent activation of ROCK is mediated by calmodulin (CaM) and Ca²⁺/calmodulin-dependent protein kinase II (CaMKII). biorxiv.org The use of inhibitors for CaM (W-7) and CaMKII (KN-93) prevented the ionomycin-dependent activation of ROCK in fibroblasts, suggesting that the pathway involves Ca²⁺ -> CaM -> CaMKII -> RhoA -> ROCK. biorxiv.org

Regulation of Downstream Transcription Factors

The signaling cascades initiated by ionomycin converge in the nucleus to regulate the activity of transcription factors, thereby altering gene expression. One of the most well-documented targets is the Nuclear Factor of Activated T-cells (NFAT).

Nuclear Factor of Activated T-cells (NFAT) Translocation and Activation

NFAT is a family of transcription factors critical for the immune response and is a primary example of a calcium-regulated gene regulator. ebi.ac.uk In resting cells, NFAT proteins are phosphorylated and reside in the cytoplasm. ebi.ac.uk An increase in intracellular calcium, such as that induced by ionomycin, activates the phosphatase calcineurin. nih.govdiff.org

Activated calcineurin then dephosphorylates NFAT, exposing a nuclear localization signal. ebi.ac.uknih.gov This leads to the rapid translocation of NFAT from the cytoplasm into the nucleus. ebi.ac.uknih.gov Once in the nucleus, NFAT collaborates with other transcription factors, such as Activator protein-1 (AP-1), to bind to target gene promoters and initiate the transcription of genes, including those for cytokines like IL-2. ebi.ac.uknih.gov The combination of ionomycin with phorbol (B1677699) 12-myristate 13-acetate (PMA), a PKC activator, is a standard laboratory method to robustly stimulate NFAT nuclear translocation and T-cell activation. nih.govnih.gov

Table 2: Key Steps in Ionomycin-Induced NFAT Activation

StepCellular LocationKey Molecule(s)Event
1. Calcium Influx CytoplasmIonomycinIncreased intracellular [Ca²⁺]
2. Calcineurin Activation CytoplasmCalcium, Calmodulin, CalcineurinCa²⁺/CaM complex activates calcineurin phosphatase
3. NFAT Dephosphorylation CytoplasmCalcineurin, NFATCalcineurin removes phosphate (B84403) groups from NFAT
4. Nuclear Translocation Cytoplasm -> NucleusNFATDephosphorylated NFAT moves into the nucleus
5. Gene Transcription NucleusNFAT, AP-1, DNANFAT binds to DNA to activate target gene expression

Nuclear Factor Kappa B (NF-κB) Activation

Ionomycin calcium salt, as a potent calcium ionophore, plays a significant role in the activation of the Nuclear Factor Kappa B (NF-κB) signaling pathway by elevating intracellular calcium concentrations. While ionomycin-induced calcium influx alone can be insufficient for robust NF-κB activation in some cell types, it acts as a critical co-stimulatory signal that synergizes with other signaling pathways, particularly those that activate Protein Kinase C (PKC). The combination of ionomycin and a PKC activator, such as phorbol 12-myristate 13-acetate (PMA), leads to a potent activation of NF-κB nih.govresearchgate.net.

The canonical NF-κB activation pathway involves the phosphorylation and subsequent degradation of the inhibitory IκB proteins, which sequester NF-κB dimers in the cytoplasm. This process is mediated by the IκB kinase (IKK) complex. The increase in intracellular Ca²⁺ initiated by ionomycin contributes to the activation of calcium-dependent enzymes, including calmodulin-dependent kinases (CaMKs) and the phosphatase calcineurin. While the precise mechanism linking the calcium signal to the IKK complex is still under investigation, it is understood that this calcium-dependent signaling branch cooperates with the PKC-dependent pathway to ensure full activation of the IKK complex. Once activated, the IKK complex phosphorylates IκB, leading to its ubiquitination and proteasomal degradation. This frees the NF-κB complex to translocate to the nucleus, where it binds to specific DNA sequences in the promoter regions of target genes, initiating their transcription cellsignal.comyoutube.comnih.gov.

Research in Jurkat T cells, a common model for studying T-cell activation, demonstrates this synergy. Treatment with PMA alone results in a modest activation of the NF-κB pathway, whereas ionomycin alone primarily activates the NFAT (Nuclear Factor of Activated T-cells) pathway. However, the combined treatment with both PMA and ionomycin leads to a strong and sustained activation of both NF-κB and NFAT-dependent transcription researchgate.net. This underscores the role of ionomycin-induced calcium signaling as an essential component for maximal NF-κB activation in response to certain cellular stimuli.

Table 1: Effect of Ionomycin on NF-κB Pathway Components in Jurkat T cells

Treatment Key Activated Pathway Effect on NF-κB (p65 Phosphorylation) Reference
Ionomycin alone NFAT Minimal researchgate.net
PMA alone PKC / NF-κB Modest researchgate.net
PMA + Ionomycin PKC / NF-κB and NFAT Strong / Synergistic researchgate.net

Specific Pathway Modulation Examples

Endothelial Nitric Oxide Synthase (eNOS) Dephosphorylation and Activation

Ionomycin calcium salt is a key tool for studying the calcium-dependent regulation of endothelial nitric oxide synthase (eNOS), an enzyme critical for cardiovascular homeostasis. The activity of eNOS is tightly controlled by a series of post-translational modifications, including phosphorylation at multiple sites. Phosphorylation at certain residues, such as Threonine 497 (Thr497) and Serine 116 (Ser116) (bovine sequence), is generally inhibitory, while phosphorylation at other sites like Serine 1179 can be activatory.

The influx of intracellular calcium, facilitated by ionomycin, leads to the activation of calcium-sensitive phosphatases. A primary mediator in this process is the calcium/calmodulin-dependent phosphatase, calcineurin (also known as Protein Phosphatase 2B or PP2B). Upon binding Ca²⁺/calmodulin, calcineurin becomes active and directly dephosphorylates eNOS at inhibitory sites.

Studies have shown that stimulation of endothelial cells with ionomycin leads to a rapid dephosphorylation of eNOS at Thr497 researchgate.netmdpi.com. This dephosphorylation event is crucial as it facilitates the binding of calmodulin to eNOS, which is a prerequisite for enzyme activation. Similarly, research has demonstrated that various agonists that elevate intracellular calcium, as well as calcium-elevating agents like thapsigargin, induce a calcineurin-dependent dephosphorylation of eNOS at Ser116 nih.gov. While dephosphorylation at Ser116 does not appear to directly increase eNOS enzymatic activity, it indirectly promotes activation by facilitating the binding of other activating proteins, such as the tyrosine kinase c-Src nih.gov.

Therefore, by increasing intracellular calcium levels, ionomycin triggers the dephosphorylation of inhibitory residues on eNOS, relieving a brake on its activity and leading to the production of nitric oxide (NO).

Table 2: Ionomycin-Induced Dephosphorylation of eNOS

Phosphorylation Site (Inhibitory) Mediating Phosphatase (Calcium-Dependent) Effect of Dephosphorylation Reference
Threonine 497 (Thr497) Calcineurin (PP2B) Promotes Calmodulin binding, increases eNOS activity researchgate.netmdpi.com
Serine 116 (Ser116) Calcineurin (PP2B) Facilitates c-Src binding and subsequent activatory phosphorylation nih.govnih.govnih.govutmb.edu

Calcium-Dependent Signaling in Neutral Lipid Synthesis

The role of ionomycin calcium salt in the direct regulation of neutral lipid synthesis, which primarily involves the formation of triglycerides, is part of a complex metabolic network where calcium acts as a crucial second messenger. While a direct, linear pathway from ionomycin-induced calcium influx to the activation of the entire lipogenic cascade is not fully elucidated, evidence points to the essential role of calcium signaling in modulating the activity of key components involved in fatty acid and triglyceride synthesis.

The synthesis of neutral lipids is governed by the availability of substrates like fatty acids and glycerol, and the activity of key enzymes and transcription factors. The primary transcription factors that regulate the expression of lipogenic genes are the Sterol Regulatory Element-Binding Proteins (SREBPs). In certain cellular contexts, such as the activation of T lymphocytes, a process that can be mimicked by treatment with PMA and ionomycin, a metabolic switch occurs, leading to the induction of a lipogenic program that is dependent on SREBP activity researchgate.netnih.gov. However, studies suggest that the calcium signal from ionomycin alone is not sufficient to induce these lipogenic genes; it requires a concurrent signal, such as the one provided by PKC activation via PMA researchgate.net.

The key enzymes in the final stages of triglyceride synthesis include Fatty Acid Synthase (FAS), which is responsible for de novo fatty acid synthesis, and Diacylglycerol Acyltransferase (DGAT), which catalyzes the final step of triglyceride formation. The regulation of these enzymes is intricate, involving transcriptional control by factors like SREBPs and allosteric modulation. Elevated intracellular calcium is known to be a critical factor in adipogenesis, the process of fat cell development, which inherently involves robust neutral lipid synthesis nih.gov. Calcium signaling pathways, including those involving calmodulin and calcineurin, are critical for the differentiation of pre-adipocytes into mature, lipid-storing adipocytes nih.govmdpi.com.

Therefore, while ionomycin-induced calcium elevation may not be a solitary trigger for neutral lipid synthesis, it is a vital component of the signaling milieu that, in conjunction with other metabolic and signaling cues, facilitates the activation of the transcriptional and enzymatic machinery required for the synthesis and accumulation of neutral lipids.

Table 3: Key Molecules in Neutral Lipid Synthesis and the Influence of Calcium Signaling

Molecule Type Role in Neutral Lipid Synthesis Relation to Calcium Signaling
SREBPs Transcription Factor Master regulator of genes for fatty acid and cholesterol synthesis Activation can be synergistically induced by calcium influx (via ionomycin) and PKC activation
Fatty Acid Synthase (FAS) Enzyme Catalyzes the synthesis of long-chain fatty acids Expression is regulated by SREBPs; activity is part of the broader lipogenic program influenced by calcium-dependent signaling
Diacylglycerol Acyltransferase (DGAT) Enzyme Catalyzes the final, committed step in triglyceride synthesis Activity is crucial for triglyceride accumulation, a process modulated by the overall cellular signaling state, including calcium levels

Cellular Processes Modulated by Ionomycin Calcium Salt

Cell Activation and Cellular Proliferation Studies

Ionomycin (B1663694) calcium salt is widely utilized to investigate the signaling cascades that govern cell activation and proliferation. Its ability to mimic the calcium signaling component of physiological activation makes it an invaluable tool in immunology and cell biology research.

T Lymphocyte Activation and Immunological Response Induction

Ionomycin is a powerful tool for inducing the activation and proliferation of T lymphocytes. In purified resting human T cells, Ionomycin, in the presence of monocytes, triggers proliferation, the expression of the Interleukin-2 (B1167480) receptor (IL-2R), and the synthesis of Interleukin-2 (IL-2). nih.govnih.gov This process is often studied in conjunction with phorbol (B1677699) myristate acetate (B1210297) (PMA), which activates protein kinase C (PKC), another key signaling molecule in T cell activation. nih.govstemcell.com The combination of Ionomycin and PMA effectively mimics the signals generated by T cell receptor (TCR) engagement, leading to robust T cell activation and the production of various cytokines, including IL-2, IL-4, IL-10, and IL-17. stemcell.com

The mechanism underlying Ionomycin-induced T cell activation involves the hydrolysis of phosphoinositides in the cell membrane. nih.govnih.gov This hydrolysis leads to the generation of second messengers that, in concert with the increased intracellular calcium, activate PKC. nih.govnih.gov The activation of PKC is a critical step in the signaling cascade that ultimately leads to the transcriptional activation of genes required for T cell proliferation and effector function. nih.govnih.gov

Key Events in Ionomycin-Induced T Lymphocyte Activation
Cellular EventMediator/MechanismReference
ProliferationIncreased intracellular Ca²⁺, IL-2 synthesis nih.govnih.gov
IL-2R ExpressionSignal transduction following Ca²⁺ influx nih.govnih.gov
Cytokine Synthesis (IL-2, IL-4, IL-10, IL-17)Synergy with PMA, activation of transcription factors stemcell.com
Phosphoinositide HydrolysisUpstream event triggered by Ionomycin nih.govnih.gov
Protein Kinase C (PKC) ActivationSynergistic effect of increased Ca²⁺ and diacylglycerol nih.govnih.gov

B Lymphocyte Cell Division Regulation and Activation

The effect of Ionomycin on B lymphocytes is more nuanced compared to its action on T cells. In a human B lymphoma cell line, Ionomycin was found to inhibit cell division by preventing the cells from entering the M phase of the cell cycle, a process that did not affect DNA synthesis. nih.gov This inhibitory effect on cell division could be counteracted by the addition of PMA, suggesting a regulatory interplay between calcium and PKC signaling in B cell cycle progression. nih.gov

In contrast to its inhibitory role in some contexts, Ionomycin can also act as a polyclonal activator for a significant portion of mouse B lymphocytes, causing them to exit the G0 resting state. nih.gov However, this activation is non-mitogenic, meaning it does not directly induce DNA synthesis. nih.gov For B cells to progress further into the cell cycle and commit to DNA synthesis, additional signals are required. nih.gov Furthermore, Ionomycin can synergize with other stimuli, such as the A subunit of cholera toxin or Interleukin-4, to induce B cell proliferation. frontiersin.org

Granulocyte-Monocyte Progenitor Cell Cycle Modulation

Direct studies detailing the specific effects of Ionomycin calcium salt on the cell cycle of granulocyte-monocyte progenitor (GMP) cells are limited. However, the proliferation and differentiation of these myeloid progenitors are known to be tightly regulated by various cytokines, including Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF). frontiersin.org Research has shown that calcium signaling plays a role in the regulation of the GMP cell cycle. Specifically, calcium and calcineurin signaling have been demonstrated to inhibit the cell cycle progression of GMPs, thereby influencing myeloid cell differentiation. researchgate.net

Given that Ionomycin is a potent calcium ionophore that elevates intracellular calcium levels, it is plausible that it could modulate the GMP cell cycle by activating these calcium-dependent inhibitory pathways. This suggests that Ionomycin could potentially influence the balance between proliferation and differentiation in these progenitor cells. However, further research is needed to elucidate the precise molecular mechanisms and outcomes of Ionomycin treatment on GMP cell cycle dynamics.

Cellular Secretion Mechanisms

Ionomycin calcium salt is a valuable tool for studying calcium-regulated exocytosis, the process by which cells release substances stored in vesicles. By artificially increasing intracellular calcium, Ionomycin can trigger the fusion of secretory vesicles with the plasma membrane, leading to the release of their contents into the extracellular space.

This has been demonstrated in various cell types and for a range of secreted molecules. For instance, in fibroblasts and epithelial cells, Ionomycin induces the exocytosis of lysosomes, leading to the release of lysosomal enzymes such as β-hexosaminidase. nih.gov In mast cells, Ionomycin stimulates the secretion of histamine (B1213489) by forming a lipid-soluble complex with calcium that can traverse the cell membrane. nih.gov

Furthermore, Ionomycin has been shown to induce the release of ATP from epithelial cells, a process that is dependent on the elevation of intracellular calcium. frontiersin.org In the context of the nervous system, while calcium influx is typically required for sustained neurotransmitter release, Ionomycin can prolong release triggered by other means, highlighting the importance of intracellular calcium in the delivery of synaptic vesicles. researchgate.net

Mechanisms of Regulated Cell Death

Ionomycin calcium salt can induce a form of programmed cell death known as apoptosis in various cell types. This process is often initiated by a sustained increase in intracellular calcium, which activates downstream effector molecules that execute the apoptotic program.

Apoptosis Induction via Calcium-Dependent Endonuclease Activation

A key mechanism by which Ionomycin induces apoptosis is through the activation of calcium-dependent endonucleases. In human B lymphocytes, treatment with Ionomycin leads to the activation of such an endonuclease, resulting in DNA fragmentation, a hallmark of apoptosis. nih.gov

The apoptotic pathway triggered by Ionomycin-induced calcium influx can also involve other calcium-dependent enzymes, such as calpains. The activation of calpains can lead to the cleavage of various cellular proteins, including members of the Bcl-2 family, which are critical regulators of apoptosis. This can ultimately trigger the intrinsic apoptotic pathway.

Ionomycin-Induced Apoptotic Events
Cell TypeApoptotic MechanismKey Molecules InvolvedReference
Human B LymphocytesActivation of calcium-dependent endonucleaseEndonuclease nih.gov
Various Cancer CellsActivation of calpainsCalpains, Bcl-2 family members

Autophagy Pathway Engagement

Ionomycin calcium salt is a recognized inducer of macroautophagy, the cellular process for degrading and recycling damaged organelles and long-lived proteins. Its mechanism of action is primarily linked to its ability to elevate intracellular calcium levels. nih.govnih.gov This increase in cytosolic free calcium triggers a signaling cascade that promotes the formation of autophagosomes. nih.gov

A key pathway implicated in this process is the Ca2+/calmodulin-dependent kinase kinase-β (CaMKKβ) and AMP-activated protein kinase (AMPK) axis. nih.govfrontiersin.org Ionomycin-induced calcium mobilization activates CaMKKβ, which in turn activates AMPK. nih.gov Activated AMPK then inhibits the mechanistic target of rapamycin (B549165) (mTOR), a central repressor of autophagy. nih.govfrontiersin.org The inhibition of mTOR signaling is a critical step that unleashes the autophagy machinery, leading to the formation of autophagosomes. nih.gov This Ca2+-CAMKK2-AMPK pathway is considered a classical route for initiating autophagy in response to elevated cytosolic calcium. nih.govtandfonline.com

While generally considered an inducer, the effect of ionomycin on autophagy can be context-dependent. For instance, in the protozoan parasite Trypanosoma brucei, ionomycin has been observed to inhibit autophagy under starvation conditions by alkalinizing acidocalcisomes, which are acidic calcium stores essential for the process in this organism. researchgate.net

Pathway ComponentRole in Ionomycin-Induced AutophagyReferences
Intracellular Ca²⁺ Primary trigger; elevation initiates the signaling cascade. nih.govnih.gov
CaMKKβ Activated by elevated Ca²⁺. nih.govfrontiersin.org
AMPK Activated by CaMKKβ. nih.govfrontiersin.org
mTOR Inhibited by activated AMPK, leading to autophagy induction. nih.govfrontiersin.org

Caspase-Dependent and Caspase-Independent Cell Death Modalities

Ionomycin calcium salt is a potent inducer of apoptosis, or programmed cell death, through pathways that involve both caspase-dependent and -independent mechanisms. The induced apoptosis exhibits classical hallmarks, including membrane blebbing, nuclear condensation, DNA fragmentation (laddering), and cleavage of poly-(ADP-ribose)polymerase (PARP). eur.nlgendepot.comnih.gov

The apoptotic process is initiated by the sustained increase in intracellular calcium, which activates calcium-dependent proteases called calpains. eur.nlnih.gov This calpain activation represents a crucial caspase-independent component of the cell death pathway. Activated calpains can directly cleave cellular substrates, including members of the Bcl-2 family of proteins, such as Bid and Bcl-2 itself. nih.gov The cleavage of these proteins can disrupt their normal function and promote the release of cytochrome c from the mitochondria. nih.gov

The release of cytochrome c into the cytosol triggers the intrinsic, caspase-dependent pathway of apoptosis. nih.gov It leads to the formation of the apoptosome and the subsequent activation of initiator caspase-9, which in turn activates executioner caspases, such as caspase-3 and caspase-7. eur.nlnih.govresearchgate.net These executioner caspases are responsible for cleaving a multitude of cellular proteins, leading to the systematic dismantling of the cell. gendepot.com Studies have confirmed that ionomycin-induced apoptosis involves the activation of caspases-3, -7, and -9, while the extrinsic pathway initiator, pro-caspase-8, is not activated. nih.govresearchgate.net The entire process, from calpain activation to caspase-mediated cell death, can be inhibited by specific calpain and caspase inhibitors. nih.gov

Neuronal Degeneration and Programmed Neuronal Cell Death

In neuronal cells, ionomycin calcium salt induces cell death and degeneration in a manner that is highly dependent on both concentration and time of exposure. tandfonline.comnih.gov A distinctive feature of its neurotoxicity is the induction of neurite degeneration—characterized by fragmentation and beading—which can precede the onset of cell body death. tandfonline.comresearchgate.net

The underlying mechanism for this neurotoxicity is the significant influx of calcium, which leads to heightened oxidative stress through the production of reactive oxygen species (ROS). tandfonline.comnih.gov This oxidative stress is a key factor in the degeneration of neurites and the eventual death of the neuron. tandfonline.com

The modality of neuronal cell death is dictated by the concentration of ionomycin used:

Low Concentrations (e.g., 250 nM): At these levels, ionomycin preferentially increases intracellular calcium in the neurites compared to the neuronal cell body. elsevierpure.comnih.gov This localized calcium overload is thought to cause early neurite degeneration, potentially disrupting the neuron's access to essential growth factors, thereby triggering apoptosis. elsevierpure.comnih.gov This apoptotic death is characterized by cell body shrinkage, chromatin condensation, and internucleosomal DNA fragmentation. elsevierpure.comnih.gov

High Concentrations (e.g., 1-3 µM): Higher concentrations produce a massive and global increase in intracellular calcium throughout both the neurites and the cell body. elsevierpure.comnih.gov This widespread calcium overload overwhelms the cell's homeostatic mechanisms, leading to rapid cell swelling and necrotic cell death, which notably lacks the DNA laddering characteristic of apoptosis. elsevierpure.com

Ionomycin ConcentrationPrimary Site of Ca²⁺ IncreaseResulting Cell Death ModeKey Morphological FeaturesReferences
Low (~250 nM) Preferentially in neuritesApoptosisNeurite degeneration, cell shrinkage, chromatin condensation. elsevierpure.comnih.govnih.gov
High (1-3 µM) Global (neurites and cell body)NecrosisEarly cell body swelling, lack of DNA laddering. elsevierpure.comnih.gov

Cellular Volume Regulation and Ion Exchange Activities (e.g., Na+/H+ Exchanger)

Ionomycin calcium salt's ability to manipulate intracellular ion concentrations directly impacts cellular volume. In human platelets, ionomycin induces an increase in cell volume. nih.gov This swelling is contingent upon the presence of extracellular calcium and sodium, indicating that the influx of these ions, followed by water, is responsible for the volume change. nih.gov

The process is dependent on an influx of sodium, as replacing extracellular Na+ with an impermeable cation like N-methyl-D-glucamine suppresses the volume increase. nih.gov However, investigations into the specific ion exchange mechanism have shown that the Na+/H+ exchanger is likely not the primary route for this sodium entry. The use of ethylisopropylamiloride, a potent inhibitor of the Na+/H+ exchanger, had only a minimal effect on the ionomycin-induced swelling. nih.gov This suggests that other sodium-permeable channels or transporters are activated downstream of the calcium influx. Immune cells, more broadly, rely on a variety of ion channels and transporters, including K+/H+ and Cl-/HCO3- exchangers, to regulate their volume during critical functions like activation and apoptosis. cellphysiolbiochem.com

Effects on Specific Cell Types and Experimental Models

Immune Cell Systems (T cells, B cells, Neutrophils, Macrophages)

Ionomycin calcium salt is a standard laboratory tool for modulating the function of various immune cells, primarily due to its reliable induction of calcium signaling, a cornerstone of immune cell activation.

T cells: Ionomycin is most frequently used in combination with Phorbol 12-myristate 13-acetate (PMA) to potently activate T cells. stemcell.combdbiosciences.com This combination effectively mimics the two main signaling pathways of T-cell receptor activation: ionomycin provides the increase in intracellular calcium, while PMA activates protein kinase C (PKC). nih.govoup.com This dual stimulation drives T cell proliferation, expression of the IL-2 receptor, and the synthesis of a wide array of cytokines, including IL-2, IL-4, and IL-17. stemcell.comnih.govresearchgate.net Interestingly, in malignant T cell lines like Jurkat cells, ionomycin can have the opposite effect, inhibiting proliferation and promoting caspase-3-mediated apoptosis. nih.gov

B cells: The effect of ionomycin on B cells can be inhibitory. In human B cells, it can trigger apoptosis through the activation of a calcium-dependent endonuclease. cellsignal.com It has also been shown to inhibit the proliferation of B cells that have been activated by anti-IgM antibodies in response to the cytokine IL-4, an effect linked to the induction of DNA fragmentation. nih.gov In the context of regulatory B cells (B10 cells), ionomycin, along with PMA and other stimuli, is used to induce the production of the anti-inflammatory cytokine IL-10. nih.gov

Neutrophils: In neutrophils, ionomycin triggers the activation of the NADPH oxidase enzyme complex. nih.gov This activation, which is localized to intracellular sites such as granules, results in the production of reactive oxygen species (ROS), a key component of the neutrophil's antimicrobial response. nih.gov This process appears to involve a serine protease, as it can be abrogated by the inhibitor diisopropyl fluorophosphate. nih.gov

Endothelial Cell Models (e.g., Bovine Aortic Endothelial Cells)

Ionomycin calcium salt has been used to probe calcium-dependent signaling pathways in endothelial cells, which are critical for regulating vascular tone and permeability. Bovine Aortic Endothelial Cells (BAECs) are a common model for these studies. cellapplications.comixcellsbiotech.com

In BAECs, ionomycin treatment can lead to the activation of endothelial nitric oxide synthase (eNOS) through the dephosphorylation of its inhibitory site, Thr495. cellsignal.com This activation promotes the production and release of nitric oxide (NO), a key signaling molecule that causes vasorelaxation. cellsignal.comnih.gov

However, the effects of ionomycin on endothelial function can also be disruptive. In bovine pulmonary microvascular endothelial cells, ionomycin causes a breakdown of the endothelial barrier, leading to increased permeability. nih.gov This barrier dysfunction was found to be independent of myosin light chain kinase (MLCK) activation, a common pathway for increased permeability. Instead, it may involve the inhibition of barrier-protective enzymes like protein kinase A and tyrosine kinases. nih.gov Furthermore, in both porcine and human aortic endothelial cells, ionomycin stimulation has been shown to dramatically increase the expression of IL-1α mRNA, an inflammatory cytokine. nih.gov

Cell TypeKey Effect of Ionomycin Calcium SaltUnderlying MechanismReferences
T Cells (Resting) Activation, Proliferation, Cytokine Production (with PMA)Mimics TCR signaling (↑ Ca²⁺ + PKC activation) stemcell.comnih.govoup.com
T Cells (Malignant Jurkat) Inhibition of proliferation, ApoptosisCaspase-3 activation nih.gov
B Cells Apoptosis, Inhibition of IL-4 mediated proliferationActivation of Ca²⁺-dependent endonuclease, DNA fragmentation cellsignal.comnih.gov
Neutrophils NADPH Oxidase Activation (ROS production)Ca²⁺-dependent, involves a serine protease nih.gov
Bovine Aortic Endothelial Cells eNOS activation, Nitric Oxide (NO) releaseDephosphorylation of eNOS at Thr495 cellsignal.comnih.gov
Pulmonary Endothelial Cells Increased Permeability (Barrier Dysfunction)Inhibition of Protein Kinase A and tyrosine kinases nih.gov

Neurobiological Models (e.g., Embryonic Cortical Neurons, Neuroblastoma Cells, Central Demyelination Models)

Ionomycin calcium salt serves as a critical tool in neurobiological research, enabling the precise manipulation of intracellular calcium levels to investigate its role in neuronal function and pathology.

In studies involving cultured embryonic rat cortical neurons , ionomycin has been shown to induce a delayed form of neurotoxicity. While a high percentage of neurons survive short-term exposure, significant cell death is observed after 16 hours. This process is characterized by the hallmarks of apoptosis, including shrinkage of the cell body, compaction of the nucleus, chromatin condensation, membrane blebbing, and DNA fragmentation. The observation that both RNA and protein synthesis inhibitors can block this ionomycin-induced neurotoxicity suggests that the cell death is an active process requiring de novo transcription and translation. Furthermore, an increase in the number and immunoreactivity of c-Fos positive neurons indicates a genomic response to the calcium influx. nih.gov

Neuroblastoma cells , such as the N1E-115 and SH-SY5Y lines, have been used to model the effects of calcium dysregulation in neurons. In N1E-115 mouse neuroblastoma cells, ionomycin treatment leads to both cell death and neurite degeneration in a manner that is dependent on concentration and time. scispace.comresearchgate.net This is initiated by a significant and immediate influx of intracellular calcium. scispace.comresearchgate.netnih.gov Following this calcium influx, there is a notable increase in the production of reactive oxygen species (ROS) and mitochondrial lipid hydroperoxide. scispace.comresearchgate.netmdpi.com In SH-SY5Y human neuroblastoma cells, ionomycin induces a biphasic elevation of intracellular calcium, with an initial rapid transient increase dependent on intracellular stores, followed by a sustained elevation reliant on extracellular calcium. nih.gov This elevation in intracellular calcium also stimulates the release of neurotransmitters like [3H]-noradrenaline. nih.gov

In the context of central demyelination models , in vivo injection of ionomycin into the dorsal columns of adult rat spinal cords has been demonstrated to induce primary vesicular demyelination and a variable degree of axonal degeneration, with the severity being dose-dependent. nih.gov This finding is consistent with the understanding that oligodendrocytes, the myelin-producing cells of the central nervous system, are particularly vulnerable to changes in intracellular calcium levels. The demyelination induced by ionomycin is thought to occur through the direct activation of endogenous calcium-dependent enzymes or as a consequence of oligodendrocyte injury mediated by astrocytes. nih.gov

Table 1: Effects of Ionomycin Calcium Salt in Neurobiological Models

Cell/Model Type Key Findings References
Embryonic Cortical Neurons Induces apoptosis requiring transcription and translation. nih.gov
Neuroblastoma Cells (N1E-115) Causes neurite degeneration and cell death via calcium influx and ROS production. scispace.comresearchgate.netmdpi.com
Neuroblastoma Cells (SH-SY5Y) Elicits a biphasic calcium increase and stimulates neurotransmitter release. nih.gov
Central Demyelination Models Induces primary vesicular demyelination and axonal degeneration. nih.gov

Cancer Cell Lines (e.g., Breast Cancer, Bladder Cancer, Glioblastoma, Hepatic Stellate Cells)

The role of calcium signaling in cancer progression has been extensively studied, with ionomycin calcium salt being a key pharmacological agent to dissect these pathways.

In metastatic breast cancer cell lines such as MDA-MB-231 and MDA-MB-436, acute elevation of cytoplasmic calcium induced by ionomycin has been shown to suppress the formation of microtentacles (McTNs). researchgate.net These actin- and tubulin-based protrusions are implicated in the reattachment and clustering of circulating tumor cells, which are critical steps in metastasis. The suppression of McTNs by ionomycin is associated with a decrease in McTN-mediated reattachment and cell clustering, and these effects are not attributed to general cytotoxicity. researchgate.net This suggests that modulating intracellular calcium can alter the cytoskeletal arrangements necessary for metastatic processes.

Studies on the human bladder cancer cell line HT1376 have demonstrated that ionomycin inhibits cell growth both in vitro and in vivo. nih.govresearchgate.net The antiproliferative effect is dose- and time-dependent and is accompanied by the characteristic features of apoptosis, including DNA degradation. Mechanistically, ionomycin treatment leads to a significant decrease in the ratio of the anti-apoptotic protein Bcl-2 to the pro-apoptotic protein Bax at both the mRNA and protein levels. nih.gov This shift in the Bcl-2/Bax ratio is a key regulator of the apoptotic cascade.

In glioblastoma cell lines U87 and U251, treatment with ionomycin in combination with phorbol myristate acetate (PMA) significantly inhibits cell proliferation. unitedwebnetwork.com This combination also induces apoptosis and causes cell cycle arrest at the G0/G1 phase. The induced cell death is mediated through the upregulation of the Fas/Fas ligand (FasL) pathway, which is dependent on the activation of the transcription factor NFAT1.

Hepatic stellate cells (HSCs) are central to the development of liver fibrosis. While direct studies with ionomycin are not as extensively detailed, the critical role of intracellular calcium in HSC activation and apoptosis is well-established. The activation of HSCs, a key event in fibrogenesis, is associated with their transdifferentiation into proliferative, matrix-producing myofibroblasts. Intracellular calcium signals are known to regulate the growth of HSCs by affecting cell cycle progression. Furthermore, inducing an increase in intracellular calcium can promote HSC apoptosis, a process that can potentially reverse liver fibrosis. Given that ionomycin is a potent modulator of intracellular calcium, it is a valuable tool for studying these processes.

Table 2: Effects of Ionomycin Calcium Salt in Cancer Cell Lines

Cell Line Type Key Findings References
Breast Cancer (MDA-MB-231, MDA-MB-436) Suppresses microtentacle formation and function. researchgate.net
Bladder Cancer (HT1376) Inhibits growth and induces apoptosis by altering the Bcl-2/Bax ratio. nih.govresearchgate.net
Glioblastoma (U87, U251) In combination with PMA, inhibits proliferation and induces apoptosis via the NFAT1-Fas/FasL pathway. unitedwebnetwork.com
Hepatic Stellate Cells Modulates intracellular calcium, which is critical for activation, proliferation, and apoptosis.

Specialized Endocrine Cell Lines (e.g., Hypothalamic GT1-7 cells)

In the field of endocrinology, ionomycin calcium salt is utilized to investigate the calcium-dependent regulation of hormone synthesis and secretion.

The hypothalamic GT1-7 cell line is an immortalized line of mature mouse neurons that synthesize and secrete gonadotropin-releasing hormone (GnRH). These cells serve as a valuable in vitro model for studying the regulation of GnRH, a key hormone in reproductive function. Research using GT1-7 cells has shown that treatment with calcium ionophores, including ionomycin, leads to an inhibition of the transcription of the GnRH gene. This results in decreased levels of GnRH messenger RNA (mRNA). The findings indicate that an increase in intracellular calcium levels, as induced by ionomycin, negatively regulates GnRH gene expression at multiple levels, including both gene transcription and mRNA stability.

Table 3: Effects of Ionomycin Calcium Salt in Specialized Endocrine Cell Lines

Cell Line Key Findings References
Hypothalamic GT1-7 cells Inhibits GnRH gene transcription and decreases GnRH mRNA stability.

Algal Cell Systems (e.g., Chlorella sp.)

While direct studies on the effects of ionomycin calcium salt on Chlorella sp. are limited, the fundamental role of calcium in the cell cycle of this microalga provides a strong basis for understanding its potential impact.

Calcium is a crucial metallic element for the growth and proliferation of Chlorella. In Chlorella sorokiniana, the absence of calcium in the culture medium leads to a halt in the cell cycle. nih.govnih.gov Specifically, the cells accumulate as four autospores and are unable to complete the fission process to become daughter cells. nih.govnih.gov This inhibition of cell fission in the absence of calcium is accompanied by changes in the expression of key cell cycle regulatory genes. For instance, the calmodulin (calA) and cell division control protein 2 (CDC2_1) genes are upregulated, while the origin of replication complex subunit 6 (ORC6) and dual specificity protein phosphatase CDC14A (CDC14A) genes are downregulated. nih.govnih.gov The reintroduction of calcium to these arrested cells allows for the resumption of the cell cycle and growth. nih.govnih.gov

Table 4: Role of Calcium in Chlorella sp. and Inferred Effects of Ionomycin

Organism Role of Calcium / Inferred Effect of Ionomycin References
Chlorella sorokiniana Calcium is essential for the fission process in the cell cycle. Absence halts growth at the four-autospore stage. Ionomycin would be expected to modulate this process by altering intracellular calcium levels. nih.govnih.gov

Regulation of Gene Expression by Ionomycin Calcium Salt

Transcriptional and Post-Transcriptional Regulatory Mechanisms

Ionomycin's primary mechanism of action begins with increasing intracellular calcium concentrations. This influx of calcium activates various downstream signaling cascades that converge on the nucleus to regulate gene transcription. A key pathway involves the activation of calcineurin, a calcium- and calmodulin-dependent serine/threonine protein phosphatase. Calcineurin, in turn, dephosphorylates the Nuclear Factor of Activated T cells (NFAT) family of transcription factors. researchgate.net This dephosphorylation exposes a nuclear localization signal, allowing NFAT to translocate from the cytoplasm to the nucleus. Once in the nucleus, NFAT partners with other transcription factors, such as Activator Protein-1 (AP-1), to bind to specific DNA sequences in the promoter and enhancer regions of target genes, thereby initiating transcription. researchgate.netnih.gov

The combination of Ionomycin (B1663694) with phorbol (B1677699) esters like phorbol 12-myristate 13-acetate (PMA) can lead to synergistic effects on gene expression. nih.gov While Ionomycin activates the calcium-calcineurin-NFAT pathway, PMA activates Protein Kinase C (PKC), which subsequently activates the AP-1 transcription factor. researchgate.net The cooperation between NFAT and AP-1 is crucial for the robust induction of many immune response genes. researchgate.net

Beyond direct transcriptional activation, Ionomycin also influences post-transcriptional regulatory mechanisms. While some studies have shown that Ionomycin's effect on mRNA levels is primarily due to increased gene transcription rather than changes in mRNA stability, the broader impact on post-transcriptional events remains an area of active investigation. nih.gov For instance, signaling pathways initiated by calcium can influence the activity of RNA-binding proteins and microRNAs, which play critical roles in mRNA splicing, stability, and translation. The stability of interferon-gamma (IFN-γ) mRNA, for example, is regulated by proteins that bind to AU-rich elements in its 3' untranslated region (3' UTR). nih.gov

Modulation of Specific Gene and Protein Expression Profiles

The influence of Ionomycin on gene expression is not uniform; it selectively modulates the expression of a wide range of genes and proteins, leading to specific cellular responses.

In T lymphocytes, Ionomycin is a potent inducer of cytokine gene expression, a critical aspect of the immune response. The activation of the NFAT pathway by Ionomycin is a central mechanism for the transcription of genes encoding interleukin-2 (B1167480) (IL-2), interleukin-4 (IL-4), and interferon-gamma (IFN-γ). nih.govresearchgate.netmdpi.com IL-2 is a key cytokine for T cell proliferation and differentiation. nih.govresearchgate.net Both IL-4 and IFN-γ are signature cytokines that define the differentiation of helper T cells into Th2 and Th1 lineages, respectively. nih.gov

Furthermore, Ionomycin, particularly in combination with PMA, can stimulate the expression of perforin, a pore-forming protein essential for the cytotoxic activity of CD8+ T cells and natural killer (NK) cells. researchgate.net The regulation of these cytokine and effector molecule genes is fundamental to orchestrating an effective immune response against pathogens and tumors.

Gene/ProteinEffect of IonomycinKey Regulatory PathwayCellular Function
IL-2UpregulationCalcium-Calcineurin-NFATT cell proliferation and differentiation
IL-4UpregulationCalcium-Calcineurin-NFATTh2 cell differentiation, B cell activation
IFN-γUpregulationCalcium-Calcineurin-NFATTh1 cell differentiation, macrophage activation
PerforinUpregulation (often with PMA)Calcium-dependent pathwaysCytotoxic cell-mediated killing of target cells

Ionomycin has been shown to selectively upregulate the expression of certain T cell surface markers. A notable example is CD7, a 40-kDa member of the immunoglobulin superfamily. nih.gov Studies have demonstrated that nonmitogenic concentrations of Ionomycin can significantly increase the surface expression of CD7 on mature T cells. nih.gov This upregulation is a result of increased CD7 gene transcription, which peaks approximately 4 to 6 hours after stimulation with Ionomycin. nih.gov Importantly, this effect is specific to CD7, as the expression of other T cell markers like CD25 (the alpha chain of the IL-2 receptor), CD2, CD3, CD4, and CD8 are not increased by Ionomycin alone. nih.gov This selective regulation highlights the precision of calcium-mediated signaling in controlling gene expression.

Calcium signaling can intersect with cellular responses to low oxygen levels (hypoxia). While hypoxia is the primary stimulus for the expression of genes like erythropoietin (Epo) and vascular endothelial growth factor (VEGF), the intracellular signaling pathways can be modulated by calcium. nih.govnih.gov Both Epo, a key regulator of red blood cell production, and VEGF, a potent promoter of angiogenesis, are critical for adapting to hypoxic conditions. nih.govnih.govscilit.com The expression of these genes is primarily controlled by hypoxia-inducible factors (HIFs). While direct, extensive research on Ionomycin's sole regulation of these specific genes is complex, the underlying signaling pathways are intertwined. Calcium signaling is known to play a role in the cellular response to hypoxia, and therefore can indirectly influence the expression of HIF-target genes. Gene therapy approaches have utilized the Epo enhancer and 3'-untranslated region to drive VEGF expression under hypoxic conditions, indicating a shared regulatory landscape. nih.govscilit.com

In the neuroendocrine system, calcium signaling is pivotal for the regulation of hormone gene expression. Gonadotropin-releasing hormone (GnRH) is a key hypothalamic hormone that controls the reproductive axis by stimulating the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary. glowm.comnih.gov The pulsatile release of GnRH is tightly regulated, and calcium influx is a critical trigger for its secretion. Furthermore, calcium signaling pathways are involved in the transcriptional regulation of the GnRH gene itself. Changes in intracellular calcium can influence the activity of transcription factors that bind to the GnRH promoter, thereby affecting its expression. While specific studies focusing solely on Ionomycin's effect on GnRH transcription and mRNA stability are detailed, the fundamental role of calcium in these processes is well-established in the broader context of neuroendocrinology. mdpi.com

Calcium signaling is a double-edged sword when it comes to cell fate, capable of promoting both survival and programmed cell death (apoptosis). Ionomycin-induced calcium influx can modulate the expression of proteins belonging to the Bcl-2 family, which are central regulators of apoptosis. The Bcl-2 family includes both anti-apoptotic members, such as Bcl-2 itself, and pro-apoptotic members, like Bax. frontiersin.orgresearchgate.net The ratio of these opposing proteins is a critical determinant of whether a cell lives or dies. nih.gov An increase in intracellular calcium can, in some cellular contexts, lead to the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2, thereby tipping the balance towards apoptosis. nih.govresearchgate.net This modulation can occur through the activation of calcium-dependent transcription factors that regulate the expression of these genes.

ProteinFamily RolePotential Effect of Ionomycin-Induced Calcium InfluxCellular Outcome
Bcl-2Anti-apoptoticDownregulationPromotion of apoptosis
BaxPro-apoptoticUpregulationPromotion of apoptosis

Differential Transcriptomic Signatures Induced by Ionomycin Calcium Salt

Ionomycin calcium salt, by elevating intracellular calcium concentrations, serves as a powerful tool for investigating calcium-mediated signaling pathways and their impact on gene expression. The influx of calcium activates a cascade of downstream effectors, most notably calcineurin, which in turn activates the Nuclear Factor of Activated T-cells (NFAT) family of transcription factors. oup.comnih.gov This activation leads to profound and distinct changes in the transcriptomic landscape of the cell. Research utilizing genome-wide analysis techniques such as RNA sequencing (RNA-seq) and microarrays has elucidated the specific sets of genes whose expression is altered following treatment with ionomycin, both alone and in combination with other stimulating agents like phorbol 12-myristate 13-acetate (PMA).

In Jurkat T cells, a common model for studying T-cell activation, stimulation with ionomycin alone was found to induce a distinct gene expression program. One study identified 318 genes that were upregulated by at least two-fold following treatment with ionomycin. researchgate.net A key target of this calcium-dependent signaling is the gene ZBTB16, which encodes the transcription factor PLZF. researchgate.net However, research frequently employs a combination of ionomycin and PMA to mimic the signaling pathways downstream of T-cell receptor (TCR) activation, where ionomycin-induced calcium signaling synergizes with PMA-activated Protein Kinase C (PKC) pathways. oup.comresearchgate.netnih.gov This combined stimulation leads to a much broader and more robust transcriptomic response than either agent alone. researchgate.net

Studies on Jurkat cells treated with PMA and ionomycin have demonstrated significant upregulation of genes crucial for T-cell proliferation and immune response. nih.gov These include key cytokines like Interleukin-2 (IL-2) and Granulocyte-Macrophage Colony-Stimulating Factor (CSF2). researchgate.netnih.govresearchgate.net Furthermore, the expression of critical transcription factors such as Nuclear Factor-kappa B (NF-κB) and JNK is also elevated. nih.gov The pro-survival gene Bcl-2 is another notable gene upregulated by this treatment. nih.gov

Single-cell RNA sequencing (scRNA-seq) has provided higher resolution insights, revealing remarkable differences in the transcriptomes of primary human T cells stimulated with PMA/ionomycin versus other methods. oup.comnih.govnih.gov This approach identified the specific enrichment of an activated CD4 T-cell subset characterized by the expression of CD55 following PMA/ionomycin treatment. oup.com Moreover, the expression of CD40LG (encoding CD40 Ligand), a critical molecule for T-cell helper function, was found to be elevated in these cells. oup.com

Conversely, ionomycin-induced signaling also leads to the downregulation of a specific subset of genes. In Jurkat cells, combined PMA/ionomycin treatment resulted in the decreased expression of genes involved in certain endoplasmic reticulum (ER) stress pathways, such as ATF6 and spliced XBP1. nih.gov The gene encoding the receptor tyrosine kinase, c-kit, was also observed to be downregulated. nih.gov In peripheral blood mononuclear cells (PBMCs), downregulated genes included SAMHD1, which is involved in innate immunity, and ALDOA, an enzyme in the glycolysis pathway. researchgate.net

The tables below summarize key genes that have been identified in research studies as being differentially regulated by ionomycin calcium salt, primarily in combination with PMA.

Table 1: Examples of Genes Upregulated by Ionomycin Calcium Salt Stimulation Data primarily derived from studies using co-stimulation with PMA.

GeneCell TypeFunction/SignificanceReference
IL-2Jurkat T CellsCytokine crucial for T-cell proliferation and differentiation. researchgate.netnih.gov
CSF2Rabbit PBMCsCytokine that controls the production of granulocytes and macrophages. researchgate.net
NFKBJurkat T CellsTranscription factor family that regulates immune responses, inflammation, and cell survival. nih.gov
JNK (MAPK8)Jurkat T CellsKinase involved in stress responses, apoptosis, and inflammation. nih.gov
Bcl-2Jurkat T CellsA key anti-apoptotic protein that promotes cell survival. nih.gov
ZBTB16 (PLZF)Jurkat T CellsTranscription factor involved in developmental processes and immune regulation. researchgate.net
CD40LGPrimary Human CD4 T CellsCo-stimulatory molecule essential for T-cell helper function and B-cell activation. oup.com
RGCCRabbit PBMCsRegulator of cell cycle progression. researchgate.net

Table 2: Examples of Genes Downregulated by Ionomycin Calcium Salt Stimulation Data primarily derived from studies using co-stimulation with PMA.

GeneCell TypeFunction/SignificanceReference
ATF6Jurkat T CellsTranscription factor that is a key regulator of the unfolded protein response in the ER. nih.gov
XBP1 (spliced)Jurkat T CellsA key transcription factor in the unfolded protein response. nih.gov
c-kitJurkat T CellsReceptor tyrosine kinase involved in cell survival, proliferation, and differentiation. nih.gov
SAMHD1Rabbit PBMCsA nuclease involved in innate immunity and cell cycle control. researchgate.net
ALDOARabbit PBMCsAn enzyme that plays a key role in the glycolysis metabolic pathway. researchgate.net
CLEC4DRabbit PBMCsC-type lectin domain family member involved in innate immune responses. researchgate.net

Methodological Applications and Advanced Research Techniques

Quantification of Intracellular Calcium Concentrations

A primary application of ionomycin (B1663694) calcium salt is in the precise measurement of intracellular calcium levels, which is crucial for understanding cellular signaling cascades.

Ionomycin calcium salt is instrumental in the calibration of fluorescent dyes used to measure intracellular calcium. These indicators, such as Fura-2 and Fluo-4, chelate calcium ions, and their fluorescence properties change upon binding. To accurately quantify calcium concentrations from fluorescence signals, a calibration procedure is necessary. Ionomycin is used to transiently permeabilize cell membranes to calcium, allowing for the equilibration of intracellular and extracellular calcium concentrations. nih.gov This enables the determination of the minimum (Rmin, in Ca2+-free medium with a chelator like EGTA) and maximum (Rmax, in Ca2+-saturating medium) fluorescence ratios of the indicator dye. nih.govthermofisher.com This calibration is essential for converting the experimental fluorescence data into precise intracellular calcium concentrations. nih.govthermofisher.combpsbioscience.com

For instance, in studies using Fura-2, ionomycin is used to expose the dye within the cells to known concentrations of calcium in the surrounding buffer, allowing for the determination of the dissociation constant (Kd) of the indicator under intracellular conditions. nih.govbpsbioscience.comnih.gov Similarly, with Fluo-4, ionomycin helps to establish the maximal fluorescence intensity (Fmax) by saturating the dye with calcium. researchgate.netbiotium.com

Table 1: Role of Ionomycin Calcium Salt in Calibration of Fluorescent Calcium Indicators

Indicator Parameter Determined with Ionomycin Purpose
Fura-2 Rmax (Maximum Fluorescence Ratio) Establishes the upper limit of the indicator's response, representing calcium saturation. nih.govthermofisher.com
Fluo-4 Fmax (Maximum Fluorescence Intensity) Determines the fluorescence intensity when the indicator is fully bound to calcium. researchgate.netbiotium.com
Fura Red Ratiometric Analysis Used to induce maximal calcium mobilization for determining the dynamic range of the ratiometric dye. bpsbioscience.comabeomics.com
Indo-1 Maximum Ca++ Flux Ratio Serves as a positive control to establish the maximal possible calcium influx. nih.govbiocompare.com

In flow cytometry, ionomycin calcium salt is widely used as a positive control to analyze calcium flux in cell populations. nih.govbiocompare.comcellsignal.com By inducing a maximal, non-receptor-mediated influx of calcium, it provides a reference for the maximum possible response in the cells being studied. biocompare.comcellsignal.com This is crucial for interpreting the magnitude of calcium responses elicited by experimental stimuli. For example, when studying T-cell activation, the calcium flux induced by a specific antigen can be compared to the maximal flux induced by ionomycin to gauge the strength of the physiological response. biocompare.com This method allows for the analysis of calcium signaling in heterogeneous cell populations on a single-cell basis. bpsbioscience.comabeomics.com

Experimental Stimulation of Calcium-Dependent Cellular Processes In Vitro

Ionomycin calcium salt is a potent tool for directly stimulating a multitude of cellular processes that are dependent on an increase in intracellular calcium. bpsbioscience.comoup.com By bypassing the need for receptor-ligand interactions, it allows for the direct investigation of the downstream consequences of elevated calcium levels.

Examples of cellular processes stimulated by ionomycin calcium salt include:

Gene Expression: At micromolar concentrations, ionomycin can activate Ca2+/Calmodulin-dependent kinases and phosphatases, which in turn can stimulate gene expression. bpsbioscience.comamsbio.com

T-Cell Activation: In human T-cells, ionomycin can induce the hydrolysis of phosphoinositides and activate Protein Kinase C (PKC), leading to T-cell activation. bpsbioscience.comamsbio.com

Apoptosis: Treatment of human B-cells with ionomycin can induce the activation of a calcium-dependent endonuclease, resulting in apoptosis. bpsbioscience.comnih.gov

Nitric Oxide Synthase (eNOS) Activation: In bovine aortic endothelial cells, ionomycin treatment leads to the dephosphorylation and activation of eNOS. bpsbioscience.comamsbio.com

Ionomycin is understood to enhance calcium influx primarily by stimulating store-regulated cation entry, rather than by directly transporting calcium across the plasma membrane. amsbio.com It mobilizes calcium from intracellular stores, which then triggers the opening of endogenous calcium entry pathways in the cell membrane. amsbio.com

Synergistic Applications with Other Biological Modulators (e.g., Phorbol (B1677699) Myristate Acetate)

Ionomycin calcium salt is frequently used in conjunction with other signaling pathway activators to achieve a more robust or specific cellular response. The most common synergistic partner for ionomycin is Phorbol Myristate Acetate (B1210297) (PMA). PMA is a diacylglycerol analog that directly activates Protein Kinase C (PKC), a key enzyme in many signal transduction pathways. amsbio.com

The combination of ionomycin and PMA is particularly effective in stimulating T-lymphocytes. amsbio.com Ionomycin provides the calcium signal (mimicking the effect of inositol (B14025) trisphosphate), while PMA provides the diacylglycerol signal. Together, these two signals are sufficient to induce T-cell activation, proliferation, and cytokine production, effectively bypassing the T-cell receptor (TCR) signaling complex. This synergistic effect has been observed in various lymphocyte populations and is a standard method for polyclonal T-cell activation in vitro.

Table 2: Synergistic Effects of Ionomycin Calcium Salt and Phorbol Myristate Acetate (PMA)

Cellular Process Effect of Ionomycin Alone Effect of PMA Alone Synergistic Effect of Ionomycin + PMA
T-Cell Proliferation Minimal Minimal Potent induction of proliferation.
Cytokine Production (e.g., IL-2) Low Low Strong and robust production of cytokines.
PKC Activation Induces PKC activation via phosphoinositide hydrolysis. bpsbioscience.com Directly activates PKC. amsbio.com Enhanced and sustained activation of PKC.
Glioblastoma Cell Death Induces apoptosis. Can have varied effects. Synergistically induces cell death.

Electrophysiological Approaches for Membrane Potential Manipulation

Ionomycin calcium salt can be employed in electrophysiological studies to manipulate the cell membrane potential through its effects on calcium-activated ion channels. The influx of calcium ions can activate calcium-dependent potassium and chloride channels, leading to changes in membrane potential.

Research has shown that the effect of ionomycin on membrane potential can be concentration-dependent. At a concentration of 5 μM, ionomycin can mediate a Ca2+/H+ exchange, while at a lower concentration of 1 μM, it primarily activates store-operated Ca2+ channels (SOCs). nih.gov The membrane potential, in turn, can modulate the calcium entry through these pathways. For instance, depolarization of the cell membrane can decrease the driving force for Ca2+ entry via SOCs. nih.gov The movement of ions like sodium, potassium, and calcium across the membrane determines the electrical potential. An increase in extracellular calcium can lead to hyperpolarization of the membrane.

Development of Reporter Gene Assays for Calcium-Regulated Pathways

Ionomycin calcium salt is a valuable tool in the development and application of reporter gene assays designed to study calcium-regulated gene expression. These assays typically utilize a reporter gene, such as luciferase or a fluorescent protein, placed under the control of a promoter containing calcium-responsive elements.

A prominent example is the Nuclear Factor of Activated T-cells (NFAT) reporter assay. nih.govbiocompare.com NFAT is a transcription factor that is activated by the calcium/calmodulin-dependent phosphatase, calcineurin. Upon an increase in intracellular calcium induced by ionomycin, NFAT is dephosphorylated, translocates to the nucleus, and activates the transcription of target genes. In an NFAT reporter assay, the expression of the reporter gene is directly proportional to the level of NFAT activation. nih.govbiocompare.com Ionomycin, often in combination with PMA, is used as a positive control to maximally stimulate the NFAT pathway and validate the assay system. nih.govbiocompare.com

Similarly, ionomycin can be used to study the cAMP response element-binding protein (CREB) pathway. The cAMP response element (CRE) is involved in various signaling pathways, including those regulated by calcium. researchgate.net Ionomycin-induced calcium influx can lead to the phosphorylation and activation of CREB, which then drives the expression of genes controlled by CRE-containing promoters. biotium.com Reporter assays with CRE-driven luciferase or other reporters can thus be used to screen for modulators of calcium-mediated CREB activation. nih.govresearchgate.netnih.gov

Table 3: Application of Ionomycin Calcium Salt in Reporter Gene Assays

Pathway Reporter System Role of Ionomycin Cell Types Used
NFAT Pathway Luciferase or Red Fluorescent Protein (RFP) under the control of an NFAT-responsive promoter (e.g., IL-2 promoter). nih.govbiocompare.com Induces a strong calcium signal to activate calcineurin and subsequent NFAT-mediated transcription. nih.govbiocompare.com Jurkat, THP-1, HEK293. nih.govbiocompare.combpsbioscience.com
CREB Pathway Luciferase or β-lactamase under the control of a promoter with multimerized cAMP Response Elements (CRE). nih.govresearchgate.netnih.gov Increases intracellular calcium, which can activate CaM kinases leading to CREB phosphorylation and activation of CRE-mediated transcription. biotium.com PC12, HEK293, CHO. nih.govresearchgate.netbiotium.com

Emerging Research Directions and Complexities

Investigation of Cell Type-Specific Responses and Differential Sensitivity to Ionomycin (B1663694) Calcium Salt

Ionomycin calcium salt is a powerful tool for elevating intracellular calcium levels, but its effects are not uniform across all cell types. Research has revealed that different cells exhibit distinct responses and sensitivities to ionomycin, stemming from their unique physiological properties, signaling pathways, and protein expression profiles.

In immune cells, ionomycin is frequently used in conjunction with phorbol (B1677699) 12-myristate 13-acetate (PMA) to stimulate T-cell activation and cytokine production. In human T-cells, ionomycin triggers the hydrolysis of phosphoinositides and activates Protein Kinase C (PKC), crucial steps in T-cell activation. oup.comnih.gov This combination leads to the expression of cytokines such as IL-2, IL-4, IL-10, and IL-17. stemcell.comfishersci.com However, human B-cells respond differently, with ionomycin treatment leading to the activation of a calcium-dependent endonuclease that results in apoptosis. oup.comnih.gov

The concentration of ionomycin required to elicit a response can also vary significantly between cell types. For instance, LNCaP prostate cancer cells require high concentrations of ionomycin (10 μM) to undergo apoptosis, while lower concentrations (1 μM) are insufficient to significantly increase the rate of cell death. fishersci.com In contrast, in mouse neuroblastoma N1E-115 cells, even low concentrations of ionomycin can induce a significant and immediate influx of intracellular calcium, leading to neurite degeneration in a concentration- and time-dependent manner before cell death occurs. nih.gov

Furthermore, the downstream effects of the ionomycin-induced calcium influx are cell-specific. In bovine aortic endothelial cells (BAECs), ionomycin treatment causes the rapid dephosphorylation of endothelial nitric oxide synthase (eNOS), leading to its activation. oup.comnih.gov In SH-SY5Y human neuroblastoma cells, ionomycin induces a biphasic elevation of intracellular calcium, with the initial transient peak dependent on intracellular stores and the subsequent sustained elevation reliant on extracellular calcium. nih.gov This complex calcium signal results in the release of noradrenaline. nih.gov

These differential responses highlight the importance of considering the specific cellular context when using ionomycin as a research tool. The variability in sensitivity and downstream signaling pathways underscores the complex and nuanced role of calcium signaling in different biological systems.

Table 1: Cell Type-Specific Responses to Ionomycin Calcium Salt

Cell TypeObserved EffectKey Pathway/Mechanism InvolvedReference
Human T-CellsActivation, proliferation, and cytokine synthesis (in synergy with PMA)Hydrolysis of phosphoinositides, activation of Protein Kinase C (PKC) oup.comnih.gov
Human B-CellsApoptosisActivation of a calcium-dependent endonuclease oup.comnih.gov
Bovine Aortic Endothelial Cells (BAECs)Activation of eNOSRapid dephosphorylation of eNOS at Thr495 oup.comnih.gov
Mouse Neuroblastoma Cells (N1E-115)Neurite degeneration and cell deathConcentration- and time-dependent calcium influx nih.gov
Human Prostate Cancer Cells (LNCaP)Apoptosis (at high concentrations)Sustained increase in intracellular Ca2+ due to influx fishersci.com
Human Neuroblastoma Cells (SH-SY5Y)Biphasic elevation of intracellular Ca2+ and noradrenaline releaseInitial release from intracellular stores, followed by influx of extracellular calcium nih.gov

Elucidation of Isoform-Specific Plasma Membrane Calcium ATPase (PMCA) Roles in Calcium Signaling

The precise control of intracellular calcium levels is critical for cell function and survival, and is maintained by a variety of pumps and channels. Among these, the Plasma Membrane Calcium ATPases (PMCAs) are key players, actively extruding calcium from the cell. oup.com Humans express four main PMCA isoforms (PMCA1-4), which arise from four different genes, and alternative splicing can generate over 30 different variants. thermofisher.com These isoforms exhibit distinct tissue distributions and regulatory properties, suggesting they may have specialized roles in shaping calcium signals. thermofisher.com

Ionomycin, by inducing a significant calcium load, provides a valuable tool to probe the function and capacity of these calcium extrusion pumps. Research has begun to uncover the isoform-specific roles of PMCAs in managing the calcium influx initiated by ionomycin. A notable study in MDA-MB-231 breast cancer cells, which express both PMCA1 and PMCA4, demonstrated that these two isoforms have distinct roles in regulating ionomycin-induced cell death. oup.com

In this study, silencing of the PMCA1 isoform led to an increase in necrosis mediated by ionomycin. oup.com This suggests that PMCA1 is a primary regulator of global calcium signals in these cells, and its absence leads to a catastrophic failure to control the large calcium influx from ionomycin, resulting in necrotic cell death. oup.com Conversely, silencing of PMCA4 did not have the same effect on ionomycin-induced necrosis, indicating it plays a more minor role in handling bulk cytosolic calcium under these conditions. oup.com However, PMCA4 silencing did enhance apoptosis induced by another compound, suggesting its role may be more nuanced and linked to specific cell death pathways. oup.com

These findings demonstrate that even within the same cell, different PMCA isoforms are not functionally redundant. They likely have distinct localizations within the plasma membrane and different regulatory properties that allow them to fine-tune calcium signaling in response to various stimuli. The use of ionomycin to impose a controlled calcium challenge allows researchers to dissect the specific contributions of each PMCA isoform to maintaining calcium homeostasis and influencing cell fate decisions in response to calcium stress. Further research in this area will be crucial for understanding how cells manage calcium signals and how this process is dysregulated in diseases such as cancer.

Application in Stem Cell Research and Differentiation Studies

The precise regulation of intracellular calcium is a critical factor in controlling the proliferation, self-renewal, and differentiation of stem cells. Ionomycin calcium salt, as a tool to manipulate intracellular calcium levels, is increasingly being applied in stem cell research to investigate the role of calcium signaling in these fundamental processes.

One key area of application is in the study of oocyte activation and early embryonic development. Artificial oocyte activation is a critical step in some assisted reproduction techniques, and ionomycin is often used to mimic the natural calcium oscillations that occur during fertilization. nih.gov Studies in mouse models have shown that ionomycin can be an efficient activator of oocytes, and that its use does not appear to have adverse effects on pre- and post-implantation development. nih.gov However, research in other model organisms, such as starfish, has indicated that ionomycin can have deleterious impacts on egg activation and subsequent embryonic development, highlighting the need for further investigation into its use in clinical applications. nih.gov

In the context of somatic stem cells, ionomycin is used to probe the role of calcium signaling in differentiation. For example, protocols for the differentiation of human neural stem cells into cortical neurons utilize ionomycin for live-cell calcium imaging to monitor the functional development of these neurons. nih.gov While not directly used to induce differentiation in this case, it is an essential tool for characterizing the functional maturation of the differentiated cells.

Research into hematopoietic stem cells (HSCs) has revealed that they maintain a low intracellular calcium concentration, which is important for their maintenance. metrionbiosciences.com Altering calcium levels can influence their fate. While studies have not extensively used ionomycin to drive HSC differentiation, the general principle that calcium levels are critical for their function is well-established. metrionbiosciences.comnih.gov Similarly, for mesenchymal stem cells, biophysical and biochemical cues, which can be influenced by calcium signaling, are known to direct their differentiation into various lineages such as osteoblasts, chondrocytes, and adipocytes. mdpi.com

While the direct application of ionomycin to guide stem cell differentiation into specific lineages is still an emerging area, its utility as a research tool to understand the intricate role of calcium signaling in stem cell biology is clear. By allowing researchers to precisely modulate intracellular calcium levels, ionomycin is helping to unravel the complex signaling networks that govern stem cell fate.

Integration with High-Throughput Screening and Omics Technologies for Mechanistic Discovery

The combination of ionomycin calcium salt with high-throughput screening (HTS) and "omics" technologies is a powerful approach for dissecting the complexities of calcium signaling and discovering novel therapeutic targets. This integration allows for the rapid and comprehensive analysis of cellular responses to calcium influx on a global scale.

In the realm of HTS, ionomycin is frequently used as a positive control or a tool to develop and validate assays for measuring intracellular calcium mobilization. nih.gov Automated systems, such as the CellVoyager and FlexStation, can utilize ionomycin to induce a robust and reproducible calcium signal in cells grown in multi-well plates. nih.govyokogawa.comyokogawa.com This allows for the screening of large compound libraries to identify molecules that modulate calcium signaling, either by inhibiting or potentiating the effects of other stimuli. oup.com For example, a high-throughput screen could be designed to identify compounds that protect cells from ionomycin-induced cell death, potentially uncovering novel targets for cytoprotective therapies.

The integration of ionomycin with omics technologies, particularly transcriptomics and proteomics, has provided deep insights into the downstream consequences of elevated intracellular calcium. A prominent example is the use of single-cell RNA sequencing (scRNA-seq) to analyze T-cells stimulated with a combination of PMA and ionomycin. yokogawa.com This approach has allowed researchers to comprehensively map the transcriptomic changes that occur during T-cell activation at the single-cell level, revealing remarkable differences in gene expression, particularly for cytokines and their receptors, compared to other methods of T-cell activation. yokogawa.com

Similarly, proteomics can be integrated with ionomycin stimulation to identify proteins that are post-translationally modified or whose expression levels change in response to calcium influx. This can help to build a more complete picture of the signaling networks activated by calcium. By combining proteomics and metabolomics, researchers can link changes in protein expression and activity directly to alterations in cellular metabolism, providing a systems-level understanding of the cellular response to ionomycin. metwarebio.commdpi.comnih.gov

Functional genomics screens, using technologies like RNAi or CRISPR, can also be combined with ionomycin treatment to identify genes that are essential for the cellular response to calcium stress. revvity.com For instance, a screen could identify genes whose knockout renders cells more sensitive or resistant to ionomycin-induced apoptosis, thereby uncovering novel regulators of calcium-dependent cell death pathways. revvity.com

The synergy between ionomycin, HTS, and omics technologies is accelerating our understanding of the multifaceted roles of calcium signaling in health and disease and is paving the way for the discovery of new therapeutic strategies.

Q & A

Q. What is the standard protocol for using ionomycin calcium salt to elevate intracellular Ca²⁺ in cell culture?

Ionomycin calcium salt is reconstituted in DMSO (10 mg/mL or 1 mM stock solutions) and diluted in cell culture medium to working concentrations (typically 0.6–5 µM). Pre-warm the solution to 37°C before application. For Ca²⁺ flux studies, use calcium-containing buffers (e.g., HBSS with 1 mM Ca²⁺/Mg²⁺) and monitor responses using fluorescent indicators like Fluo-4 or Fura-2. Include controls with calcium chelators (e.g., EGTA) to confirm Ca²⁺-dependent effects .

Q. How should ionomycin calcium salt be stored and handled to maintain stability?

Store lyophilized powder at -20°C in airtight, light-protected containers. Reconstituted solutions in DMSO should be aliquoted, stored under inert gas (e.g., argon), and kept at -20°C for ≤6 months. Avoid repeated freeze-thaw cycles. Hygroscopicity requires strict moisture control during handling .

Q. What are the primary experimental applications of ionomycin in calcium signaling research?

Ionomycin is used to:

  • Induce calcium release from intracellular stores (e.g., ER) and influx across plasma membranes.
  • Activate calcium-dependent enzymes (e.g., calpain, PKC) and pathways (e.g., apoptosis, NF-κB modulation).
  • Study T-cell activation (combined with PMA) or neutrophil extracellular trap (NET) formation .

Advanced Research Questions

Q. How can researchers distinguish between calcium-dependent and independent effects of ionomycin?

  • Calcium Chelation: Compare results in calcium-free buffers (+EGTA) vs. calcium-replete conditions.
  • Pharmacological Blockers: Use inhibitors like BAPTA-AM (intracellular Ca²⁺ chelator) or ruthenium red (mitochondrial Ca²⁺ uniporter blocker).
  • Genetic Tools: Employ calcium-sensor knockout cell lines or CRISPR-edited models lacking key Ca²⁺-responsive proteins.
  • Non-Ionophoric Controls: Use structural analogs (e.g., A23187) to isolate ionophoric vs. receptor-mediated effects .

Q. How do non-canonical mechanisms of ionomycin, such as prostaglandin E₂ induction, impact experimental interpretations?

Ionomycin can bind G-protein coupled receptors (GPCRs) in MC3T3-E1 osteoblasts, triggering arachidonate release and prostaglandin E₂ synthesis independently of Ca²⁺ ionophoric activity. To differentiate:

  • Use GPCR antagonists (e.g., pertussis toxin) alongside ionomycin.
  • Compare responses to selective Ca²⁺ ionophores (e.g., A23187) in the same model .

Q. How can contradictory intracellular Ca²⁺ responses to ionomycin across cell types be resolved?

Variability in Ca²⁺ responses (e.g., magnitude, kinetics) arises from differences in:

  • Cell-Specific Calcium Pools: ER store content, plasma membrane Ca²⁺ channels (e.g., SOCE components).
  • Experimental Conditions: Temperature (no effect on transport efficiency between 25–37°C), buffer composition (Ca²⁺/Mg²⁺ levels).
    Methodological Recommendations:
  • Titrate ionomycin (0.1–10 µM) to identify optimal doses.
  • Pre-treat cells with thapsigargin to deplete ER stores and isolate plasma membrane effects .

Q. What are the implications of ionomycin-induced pH changes in cellular assays?

Ionomycin (1 µM) increases intracellular pH (pHi) by ~0.06 units in mast cells via Na⁺/H⁺ exchanger activation. To mitigate confounding effects:

  • Monitor pHi using ratiometric probes (e.g., BCECF-AM).
  • Include pH-stabilizing agents (e.g., HEPES) in buffers .

Data Contradiction Analysis

Q. How to address discrepancies in ionomycin’s apoptotic vs. proliferative outcomes?

  • Apoptosis: At 2 µM, ionomycin activates calpain, degrading Bcl-2 and triggering caspase-dependent apoptosis in LCLC 103H cells.
  • Proliferation: In T-cells, 5 µM ionomycin + PMA induces proliferation via PKC/NFAT pathways.
    Resolution: Cell type-specific sensitivity, co-stimuli (e.g., PMA), and Ca²⁺ oscillation patterns determine outcomes. Use transcriptomic profiling (e.g., RNA-seq) to map divergent pathways .

Methodological Tables

Q. Table 1. Key Parameters for Ionomycin in Common Assays

ApplicationConcentrationBuffer SystemKey ReadoutsReferences
T-cell Activation5 µM + PMARPMI-1640 + 10% FBSIL-2 secretion, CD69 upregulation
Apoptosis Induction2 µMHBSS + 1 mM Ca²⁺Caspase-3 cleavage, Bcl-2 degradation
Calcium Imaging0.6–1 µMHBSS + Ca²⁺/Mg²⁺Fluo-4/Fura-2 fluorescence ratio
Prostaglandin E₂ Production10 µMDMEM + 1% FBSELISA/PGE₂ immunoassay

Q. Table 2. Controls for Ionomycin Experiments

Control TypePurposeExample Reagents
Calcium ChelationConfirm Ca²⁺-dependencyEGTA (extracellular), BAPTA-AM (intracellular)
Ionophore SpecificityRule out non-ionophoric effectsA23187 (Ca²⁺-selective analog)
Pathway InhibitionIsolate downstream targetsCalpeptin (calpain inhibitor), GF109203X (PKC inhibitor)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.